Methyl4-amino-2-hydroxy-3,3-dimethylbutanoatehydrochloride
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Overview
Description
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is a derivative of butanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of methyl 4-amino-2-oxo-3,3-dimethylbutanoate.
Reduction: Formation of methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-hydroxybutanoate
- Methyl 4-amino-3,3-dimethylbutanoate
- Methyl 2-amino-3-hydroxy-3,3-dimethylbutanoate
Uniqueness
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO3 |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,4-8)5(9)6(10)11-3;/h5,9H,4,8H2,1-3H3;1H |
InChI Key |
PZZVNCHQNYZBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C(=O)OC)O.Cl |
Origin of Product |
United States |
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